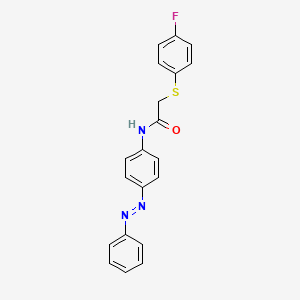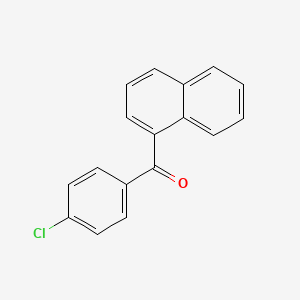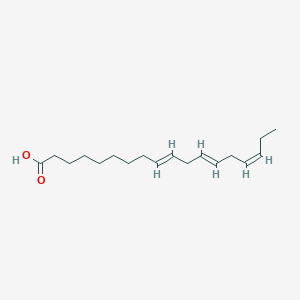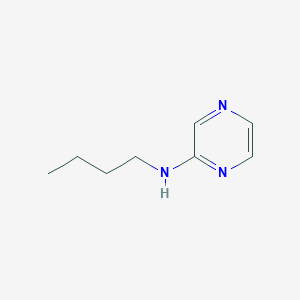
N-Butyl-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-pyrazinamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazinamide, which is known for its use in the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-pyrazinamine typically involves the reaction of pyrazine-2-carboxylic acid with butylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: this compound can participate in substitution reactions, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazinamines.
Scientific Research Applications
N-Butyl-2-pyrazinamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-pyrazinamine involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with the enzyme fatty acid synthase I . This disruption of fatty acid synthesis is crucial for the growth and replication of the bacteria.
Comparison with Similar Compounds
N-Butyl-2-pyrazinamine can be compared with other similar compounds, such as:
Pyrazinamide: A well-known antitubercular drug with a similar structure but different substituents.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with notable antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
These compounds share a common pyrazine core but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific butyl substitution, which may confer distinct properties and applications.
Properties
CAS No. |
13134-32-2 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-butylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-10-8-7-9-5-6-11-8/h5-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
YOJAJWGRZKSPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



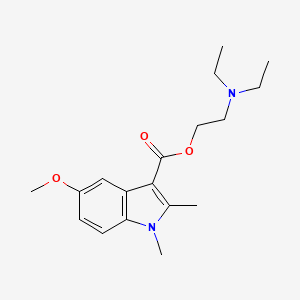
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
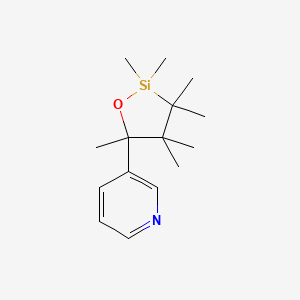
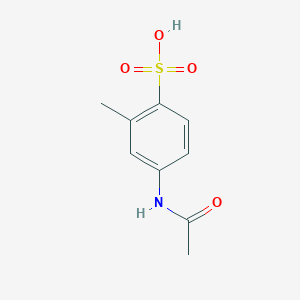
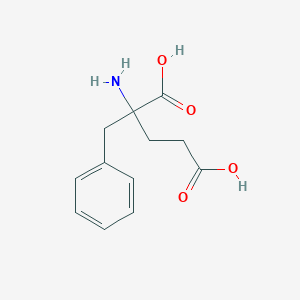


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
